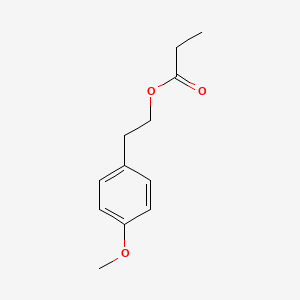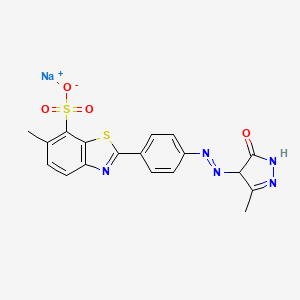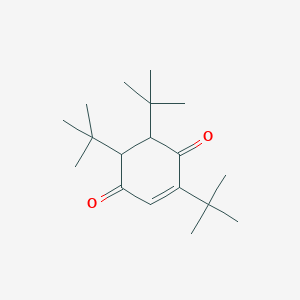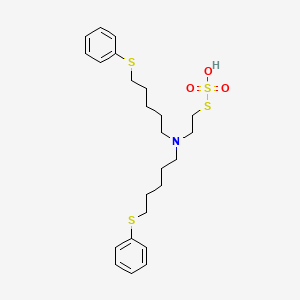
Chromium;germanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium and germanium are elements that form a variety of compounds with unique properties and applications. Chromium is a transition metal known for its high corrosion resistance and hardness, while germanium is a metalloid with semiconductor properties. When combined, these elements can form intermetallic compounds with distinct characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chromium-germanium compounds can be synthesized using various methods, including chemical vapor deposition, thermal evaporation, and molecular beam epitaxy. These methods allow for precise control over the composition and structure of the resulting compounds.
Industrial Production Methods: In industrial settings, chromium-germanium compounds are often produced through high-temperature reactions involving the direct combination of chromium and germanium in a controlled environment. This process typically requires temperatures above 1000°C to ensure complete reaction and formation of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Chromium-germanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be influenced by factors such as temperature, pressure, and the presence of catalysts.
Common Reagents and Conditions: Common reagents used in reactions involving chromium-germanium compounds include oxygen, hydrogen, and halogens. These reactions often require specific conditions, such as high temperatures or the presence of a catalyst, to proceed efficiently.
Major Products Formed: The major products formed from reactions involving chromium-germanium compounds depend on the specific reactants and conditions used. For example, oxidation reactions may produce chromium oxides and germanium oxides, while reduction reactions can yield elemental chromium and germanium .
Aplicaciones Científicas De Investigación
Chromium-germanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology and medicine, these compounds are being explored for their potential use in drug delivery systems and as imaging agents. In industry, chromium-germanium compounds are utilized in the production of semiconductors and other electronic devices .
Mecanismo De Acción
The mechanism of action of chromium-germanium compounds involves their interaction with specific molecular targets and pathways. For example, in biological systems, these compounds can interact with enzymes and other proteins, influencing their activity and function. In electronic applications, the unique electronic properties of chromium-germanium compounds enable them to act as efficient conductors or semiconductors .
Comparación Con Compuestos Similares
Chromium-germanium compounds can be compared to other intermetallic compounds, such as those formed with silicon or tin. While silicon-based compounds are widely used in the semiconductor industry, chromium-germanium compounds offer unique advantages, such as higher thermal stability and different electronic properties. Similar compounds include chromium-silicon and chromium-tin, which share some properties but differ in their specific applications and performance .
Conclusion
Chromium-germanium compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry Their unique properties and ability to undergo various chemical reactions make them valuable in scientific research and industrial production
Propiedades
Número CAS |
70446-07-0 |
|---|---|
Fórmula molecular |
CrGe |
Peso molecular |
124.63 g/mol |
Nombre IUPAC |
chromium;germanium |
InChI |
InChI=1S/Cr.Ge |
Clave InChI |
WADNUIHBLWBJQY-UHFFFAOYSA-N |
SMILES canónico |
[Cr].[Ge] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
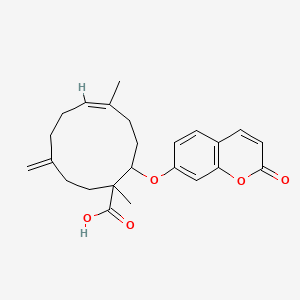
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)


